molecular formula C17H13Cl2NO5 B3481624 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

Cat. No.: B3481624
M. Wt: 382.2 g/mol
InChI Key: RGOGBSHRKDQGQW-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate derivative featuring methyl ester groups at positions 1 and 4, and a 2,6-dichlorobenzamido substituent at position 2. This compound is structurally related to terephthalate esters and functionalized aromatic dicarboxylates, which are pivotal in materials science (e.g., metal-organic frameworks, MOFs) and organic synthesis .

Properties

IUPAC Name

dimethyl 2-[(2,6-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-7-10(17(23)25-2)13(8-9)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGBSHRKDQGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl and carboxylate groups. The dichlorobenzamido group is then introduced through a series of reactions, including electrophilic aromatic substitution and amide formation. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have applications in different fields .

Scientific Research Applications

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzene-1,4-dicarboxylate Derivatives

The following table compares key structural analogs of benzene-1,4-dicarboxylate esters, highlighting substituent effects on physicochemical properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Key Applications/Properties Source
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate 2-(2,6-dichlorobenzamido), 1,4-methyl esters C₁₈H₁₄Cl₂N₂O₆ 437.22 ~4.5 (estimated) Potential MOF linker, pharmaceutical intermediate (inferred) -
Dimethyl 2-aminobenzene-1,4-dicarboxylate 2-amino, 1,4-methyl esters C₁₀H₁₁NO₄ 209.20 1.2 Intermediate in dye/polymer synthesis
Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate 2-(2,6-dimethoxybenzamido), 1,4-methyl esters C₁₉H₂₀N₂O₈ 404.37 ~2.8 (estimated) Not specified; likely organic synthesis intermediate
Didodecyl benzene-1,4-dicarboxylate 1,4-didodecyl esters C₃₂H₅₄O₄ 502.80 14.2 Plasticizer, lubricant additive
1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate 2-fluorosulfonyl, 1,4-methyl esters C₁₀H₉FO₆S 276.24 ~0.5 (estimated) Reactive intermediate for sulfonation reactions

<sup>a</sup> LogP values are experimental (where available) or estimated using substituent contribution methods.

Key Observations:

Substituent Effects on Lipophilicity: The dichlorobenzamido group in the target compound increases lipophilicity (estimated LogP ~4.5) compared to the amino-substituted analog (LogP 1.2) . This property may enhance membrane permeability in bioactive molecules or influence solubility in nonpolar solvents. Long alkyl chains (e.g., didodecyl esters) drastically elevate LogP (14.2), making them suitable for hydrophobic applications like plasticizers .

Bulky substituents (e.g., 2,6-dichlorobenzamido) may hinder crystallinity in MOFs compared to simpler terephthalate linkers like benzene-1,4-dicarboxylic acid (H₂bdc) .

Functional Group Reactivity: The fluorosulfonyl group in the fluorosulfonyl analog enables sulfonation reactions, a feature absent in the dichlorobenzamido derivative . Amino groups (e.g., in dimethyl 2-aminobenzene-1,4-dicarboxylate) allow further functionalization via diazotization or coupling reactions .

Role in Metal-Organic Frameworks (MOFs)

Benzene-1,4-dicarboxylate derivatives are widely used as linkers in MOFs. For example:

  • MOF-5 employs benzene-1,4-dicarboxylic acid (H₂bdc) to form a cubic porous framework with high methane storage capacity (240 cm³/g at 36 atm) .
  • Functionalized analogs (e.g., NH₂-bdc) introduce polar sites for gas adsorption or catalysis, but steric bulk from groups like dichlorobenzamido may reduce pore accessibility .

Industrial and Pharmaceutical Relevance

  • Plasticizers : Long-chain esters (e.g., didodecyl benzene-1,4-dicarboxylate) are used as plasticizers due to their high hydrophobicity and thermal stability .
  • Pharmaceutical Intermediates: Amino- and amido-substituted derivatives serve as precursors for drugs or dyes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 2
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1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

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